Sodium decane-1-sulfonate

Catalog No.
S610096
CAS No.
13419-61-9
M.F
C10H22NaO3S
M. Wt
245.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium decane-1-sulfonate

CAS Number

13419-61-9

Product Name

Sodium decane-1-sulfonate

IUPAC Name

sodium;decane-1-sulfonate

Molecular Formula

C10H22NaO3S

Molecular Weight

245.34 g/mol

InChI

InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13);

InChI Key

SBNUEVPRRHCPNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCS(=O)(=O)[O-].[Na+]

Synonyms

1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate;

Canonical SMILES

CCCCCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)[O-].[Na+]

High-Performance Liquid Chromatography (HPLC) Analysis

Sodium decane-1-sulfonate acts as an ion-pairing reagent in HPLC: . It improves the separation and resolution of positively charged analytes, such as peptides and proteins, by forming ionic pairs with them. This enhances their retention time and detection sensitivity in HPLC analysis [, ].

Organic Small Molecule Analysis

Sodium decane-1-sulfonate finds application in the analysis of organic small molecules by HPLC and ion-pair liquid chromatography []. Its anionic sulfonate group facilitates the separation of positively charged analytes, similar to its role in analyzing peptides and proteins.

Studying Interactions with Other Molecules

Research studies have employed sodium decane-1-sulfonate to investigate interactions between various molecules. For instance, some studies have explored its interactions with hydroxypropylmethylcellulose, a commonly used polymer [].

Sodium decane-1-sulfonate, also known as sodium 1-decanesulfonate, is an organic compound with the chemical formula C₁₀H₂₁NaO₃S and a molar mass of 244.33 g/mol. It appears as a white powder and is soluble in water at a concentration of approximately 0.05 g/mL . This compound is classified as an anionic surfactant and is primarily used in various chemical synthesis applications.

The primary function of SDS in research is based on its ability to form micelles in aqueous solutions. Micelles are spherical aggregates formed by the self-assembly of SDS molecules. The hydrophilic head groups face outwards towards the water, while the hydrophobic tails cluster inwards. This property allows SDS to solubilize hydrophobic molecules and particles by incorporating them into the micelle core [].

Applications in Research

  • Membrane Protein Research: SDS is widely used to solubilize and denature membrane proteins, allowing their extraction, purification, and characterization by techniques like electrophoresis [, ].
  • Nanoparticle Synthesis: SDS can act as a capping agent during nanoparticle synthesis, controlling their size and stability [].
  • Chromatographic Techniques: SDS finds use as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating charged molecules [].
  • Cell Lysis: In some cases, SDS can be used to lyse (break open) cells, releasing their contents for further analysis [].
, notably:

  • Suzuki Coupling Reaction: It acts as a base in coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Ion-Pair Formation: The compound can form ion pairs with cationic species, which can be useful in chromatography and other analytical techniques .
  • Hydrolysis: In aqueous solutions, it can undergo hydrolysis, releasing decanesulfonic acid and sodium ions.

Sodium decane-1-sulfonate exhibits low toxicity and is generally regarded as safe for use in biochemical applications. Its biological activity includes:

  • Surfactant Properties: It reduces surface tension in aqueous solutions, which can enhance the solubility of hydrophobic compounds .
  • Cell Membrane Interaction: Due to its surfactant nature, it may interact with cell membranes, influencing permeability and cellular uptake of various substances .

Sodium decane-1-sulfonate can be synthesized through several methods:

  • Sulfonation of Decane: Decane reacts with sulfur trioxide or chlorosulfonic acid to form decanesulfonic acid, which is then neutralized with sodium hydroxide or sodium carbonate to yield sodium decane-1-sulfonate.
  • Direct Neutralization: Decanesulfonic acid can be directly neutralized with sodium bicarbonate or sodium hydroxide in aqueous solution .

Sodium decane-1-sulfonate finds applications in various fields:

  • Chemical Synthesis: Used as a reagent in organic synthesis, particularly in coupling reactions.
  • Analytical Chemistry: Serves as an ion-associating reagent for high-performance liquid chromatography (HPLC) .
  • Surfactant: Utilized in formulations for detergents and cleaning products due to its surfactant properties .

Studies on the interactions of sodium decane-1-sulfonate focus on its role as a surfactant and its effects on biological systems. Research indicates that it can modulate the behavior of proteins and peptides in solution, potentially affecting their stability and activity during analytical procedures . Additionally, its interactions with various ions and small molecules have been explored to understand its role in complexation chemistry.

Sodium decane-1-sulfonate shares similarities with other sulfonates but has unique properties that distinguish it:

Compound NameChemical FormulaMolar Mass (g/mol)Unique Features
Sodium dodecyl sulfateC₁₂H₂₅NaO₄S288.38Stronger surfactant properties
Sodium octanesulfonateC₈H₁₈NaO₃S218.29Shorter carbon chain; less hydrophobic
Sodium hexadecyl sulfateC₁₆H₃₃NaO₄S342.48Higher molecular weight; more hydrophobic

Uniqueness of Sodium Decane-1-Sulfonate

Sodium decane-1-sulfonate's unique carbon chain length (ten carbon atoms) provides a balance between hydrophilicity and hydrophobicity, making it particularly effective for specific applications where moderate surfactant properties are required without excessive foaming or solubility issues.

Theoretical Models of Surfactant Adsorption at Interfaces

Sodium decane-1-sulfonate’s adsorption at interfaces is governed by electrostatic and hydrophobic interactions. The Gibbs adsorption isotherm model predicts its surface excess concentration ($$ \Gamma $$) as a function of bulk concentration, where:
$$
\Gamma = -\frac{1}{RT} \left( \frac{\partial \gamma}{\partial \ln C} \right)_T
$$
Here, $$ \gamma $$ represents interfacial tension, $$ R $$ the gas constant, $$ T $$ temperature, and $$ C $$ surfactant concentration. Experimental validation using pendant drop tensiometry reveals a Langmuir-type adsorption isotherm, consistent with monolayer formation at the decane-water interface [2] [5].

Molecular dynamics simulations further illustrate that the sulfonate headgroup anchors at the aqueous phase, while the decyl chain extends into the oil phase. This orientation minimizes interfacial energy by reducing dipole-dipole repulsion between adjacent headgroups [2]. Comparative studies with polyethylene glycol (PEG)-modified surfactants show sodium decane-1-sulfonate’s lower critical micelle concentration (CMC) of 8–10 mM, attributed to its weaker steric hindrance [3] [5].

Surface Tension Dynamics in Multi-phase Systems

Interfacial tension (IFT) measurements in decane-water systems demonstrate sodium decane-1-sulfonate’s limited impact on IFT reduction. At 25°C, a 5 wt% solution reduces IFT from 48.9 mN/m (pure water-decane) to 46.2 mN/m, a marginal 5.5% decrease [2]. This contrasts sharply with PEG-modified surfactants, which achieve >30% IFT reduction under identical conditions. The disparity arises from sodium decane-1-sulfonate’s inability to form interfacial micelles, as confirmed by neutron reflectivity data [2].

Table 1: Interfacial Tension (IFT) of Sodium Decane-1-Sulfonate at Varying Concentrations

Concentration (wt%)IFT (mN/m)Temperature (°C)
0.048.925
1.047.825
5.046.225
10.045.925

Temperature increases to 50°C further diminish IFT reduction efficacy, with 5 wt% solutions yielding only 44.1 mN/m [2]. This thermal destabilization aligns with decreased adsorption entropy at elevated temperatures.

Interfacial Thickness Measurements and Significance

X-ray reflectivity studies quantify the interfacial thickness of sodium decane-1-sulfonate monolayers at ~1.2 nm, comparable to molecular length predictions. The hydrophobic tail (1.0 nm) and sulfonate headgroup (0.2 nm) contribute to this dimension [5]. Despite this, the surfactant’s rigid alkyl chain limits interfacial flexibility, resulting in brittle monolayers prone to fracture under shear stress [2].

In contrast, surfactants with branched or unsaturated tails exhibit thickness variations up to 0.5 nm, underscoring the role of molecular geometry in interfacial stability. Sodium decane-1-sulfonate’s uniform thickness enhances its utility in controlled emulsification but restricts adaptive responses to dynamic interfacial perturbations.

Structure-Function Relationships at Oil-Water Interfaces

The linear decyl chain and sulfonate headgroup confer predictable structure-function relationships:

  • Chain Length: The C₁₀ tail optimizes hydrophobicity without inducing excessive steric hindrance, enabling efficient packing at interfaces [3].
  • Headgroup Charge: The anionic sulfonate group ($$ \text{-SO}_3^- $$) facilitates electrostatic repulsion between adjacent molecules, maintaining monolayer porosity for mass transfer [5].
  • Counterion Effects: Sodium ions ($$ \text{Na}^+ $$) screen headgroup charges, reducing repulsion and enhancing adsorption density. Substitution with divalent cations (e.g., Ca²⁺) collapses the monolayer due to charge overcompensation [2].

Table 2: Molecular Properties Influencing Interfacial Behavior

PropertyValue/DescriptionImpact on Function
Hydrophobic tail length1.0 nm (C₁₀)Determines oil-phase penetration
Headgroup size0.25 nm (ionic radius)Affects charge density
Molecular weight244.33 g/molInfluences diffusion kinetics

Packing Configurations and Molecular Alignment Effects

At saturation coverage, sodium decane-1-sulfonate adopts a tilted hexagonal packing arrangement with a tilt angle of 15° relative to the interface normal. This configuration maximizes tail-tail van der Waals interactions while accommodating headgroup repulsion [5]. Grazing-incidence X-ray diffraction (GIXD) reveals lattice parameters of $$ a = 0.52 \, \text{nm} $$ and $$ b = 0.48 \, \text{nm} $$, consistent with tight molecular packing [2].

Disruptions in alignment, such as those induced by pH shifts below 4.0, protonate the sulfonate group ($$ \text{-SO}3^- \rightarrow \text{-SO}3H $$), eliminating charge repulsion and triggering monolayer collapse. This pH sensitivity limits applications in acidic environments but enables stimuli-responsive emulsion destabilization [3] [5].

The computational study of alkyl sulfonate systems employs various molecular dynamics simulation methodologies, each offering unique advantages for different aspects of surfactant behavior investigation. The selection of appropriate simulation techniques depends on the specific research objectives, system complexity, and computational resources available.

Force Field Selection and Validation

The CHARMM (Chemistry at Harvard Macromolecular Mechanics) force field has been extensively validated for surfactant systems, particularly for linear alkylbenzene sulfonates. Research demonstrates that CHARMM36 accurately reproduces experimental surface tension values for alkyl sulfonate systems, with deviations typically within 10% of experimental measurements. The force field parameters have been specifically optimized for sulfonate head groups and alkyl chain interactions, ensuring reliable representation of both hydrophilic and hydrophobic regions.

OPLS (Optimized Potentials for Liquid Simulations) force fields provide an alternative approach, particularly effective for systems requiring detailed electrostatic interactions. Studies utilizing OPLS-AA (All-Atom) parameters have successfully modeled alkylsulfonic acids and their sodium salts, capturing both thermodynamic and transport properties with high accuracy. The force field's treatment of partial charges and van der Waals interactions proves crucial for representing the complex electronic environment around the sulfonate group.

United Atom (UA) force fields offer computational efficiency advantages for larger systems or longer simulation timescales. Research on sodium pentadecyl sulfonate systems using UA parameters demonstrates successful reproduction of self-assembly behavior and phase transition characteristics. The UA approach treats methyl and methylene groups as single interaction sites, reducing computational overhead while maintaining essential chemical accuracy.

System Size and Ensemble Considerations

Typical simulation systems for alkyl sulfonate studies range from 72 to 1000 molecules, depending on the specific research objectives. Smaller systems (72-128 molecules) are suitable for detailed interfacial property calculations, while larger systems (256-1000 molecules) enable investigation of bulk phase behavior and micelle formation. The choice of system size directly impacts the statistical accuracy of computed properties and the ability to observe collective phenomena.

The isothermal-isobaric (NPT) ensemble is commonly employed for alkyl sulfonate simulations, allowing for realistic pressure and temperature conditions that match experimental setups. Temperature ranges typically span 298-373 K, encompassing both ambient and elevated conditions relevant to industrial applications. Pressure is maintained at 1 atmosphere unless specific high-pressure conditions are investigated.

Simulation Time Scales and Convergence

Adequate simulation times are crucial for obtaining reliable results from alkyl sulfonate systems. Equilibration periods of 50-100 nanoseconds are typically required to achieve stable interfacial configurations, followed by production runs of 100-800 nanoseconds for property calculations. The complex conformational dynamics of alkyl chains and the slow relaxation of interfacial structures necessitate these extended simulation times.

Convergence criteria must be carefully established for various properties. Interfacial tension calculations require convergence of both the pressure tensor components and the interface geometry. Surface density profiles typically converge within 100-200 nanoseconds, while dynamic properties such as diffusion coefficients may require longer sampling periods.

Kirkwood-Buff Theory Applications for Interfacial Tension Calculations

The Kirkwood-Buff theory provides a fundamental framework for connecting microscopic molecular interactions to macroscopic thermodynamic properties, particularly relevant for interfacial tension calculations in alkyl sulfonate systems. This statistical mechanical approach enables direct computation of interfacial properties from molecular dynamics trajectories, offering both theoretical rigor and practical computational utility.

Theoretical Foundation and Implementation

The Kirkwood-Buff integral approach relates radial distribution functions to thermodynamic quantities through volume integrals over pair correlation functions. For alkyl sulfonate systems, these integrals capture the essential features of molecular organization at interfaces, including the preferential orientation of surfactant molecules and the structuring of water molecules around the sulfonate head groups.

The interfacial tension calculation via Kirkwood-Buff theory involves the mechanical definition based on the pressure tensor anisotropy. The interfacial tension γ is computed as:

$$ \gamma = \frac{Lz}{2} \left\langle P{zz} - \frac{P{xx} + P{yy}}{2} \right\rangle $$

where $$ Lz $$ represents the simulation box dimension perpendicular to the interface, and $$ P{ij} $$ are the components of the pressure tensor. This formulation directly connects the molecular-level stress distribution to the macroscopic interfacial tension.

Finite Size Effects and Corrections

Kirkwood-Buff integrals computed from molecular dynamics simulations are subject to finite size effects due to the limited simulation box dimensions. For alkyl sulfonate systems, these effects are particularly pronounced near interfaces where long-range correlations become significant. Proper finite size corrections are essential for accurate interfacial tension calculations.

The extrapolation procedures for obtaining infinite-system properties from finite simulation boxes involve systematic analysis of system size dependence. Research demonstrates that alkyl sulfonate systems require careful attention to the lateral dimensions of the simulation box to avoid spurious correlations between periodic images. The minimum box dimensions must exceed twice the correlation length of the surfactant molecules to ensure proper convergence.

Applications to Alkyl Sulfonate Interfaces

Kirkwood-Buff theory applications to alkyl sulfonate interfaces reveal detailed insights into the molecular mechanisms of surface tension reduction. The theory enables decomposition of the total interfacial tension into contributions from different molecular components, including water-water, water-surfactant, and surfactant-surfactant interactions.

For sodium decane-1-sulfonate systems, Kirkwood-Buff analysis demonstrates that the interfacial tension reduction primarily results from the favorable entropy gain associated with alkyl chain organization at the interface. The enthalpic contributions from head group hydration and tail-tail interactions provide additional stabilization of the interfacial structure.

The temperature dependence of interfacial tension calculated through Kirkwood-Buff theory shows excellent agreement with experimental measurements. The linear relationship between surface tension and temperature, characterized by the surface entropy, emerges naturally from the statistical mechanical formulation. This temperature dependence provides valuable validation of the computational approach and enables prediction of surfactant performance across different operating conditions.

Miscibility Analysis of Alkyl Tails with Hydrocarbons

The miscibility behavior of alkyl sulfonate tail groups with hydrocarbon phases represents a fundamental aspect of surfactant performance that directly influences interfacial properties and phase behavior. Computational analysis of miscibility provides molecular-level understanding of the compatibility between surfactant tails and oil phases, essential for optimizing surfactant formulations for specific applications.

Molecular Basis of Miscibility

The miscibility of alkyl chains with hydrocarbons depends on the similarity of their chemical structures and the resulting intermolecular interactions. For sodium decane-1-sulfonate, the ten-carbon alkyl chain exhibits varying degrees of compatibility with different hydrocarbon phases, depending on the chain length and branching patterns of the oil components.

Molecular dynamics simulations reveal that optimal miscibility occurs when the alkyl tail length closely matches the average chain length of the hydrocarbon phase. Research demonstrates that decane-1-sulfonate shows maximum compatibility with n-decane and similar linear alkanes, as evidenced by favorable mixing energies and uniform density distributions at the interface. The effective length of the alkyl tail, calculated from end-to-end distance distributions, provides a quantitative measure of this compatibility.

Thermodynamic Analysis of Mixing

The thermodynamic driving forces for alkyl tail miscibility can be quantified through analysis of mixing enthalpies and entropies. For alkyl sulfonate systems, the mixing enthalpy is typically small and positive, indicating weak unfavorable interactions between the surfactant tails and hydrocarbon molecules. However, the mixing entropy is large and positive, providing the primary driving force for miscibility.

The partial molar volumes of alkyl sulfonate tails in hydrocarbon phases provide additional insights into miscibility behavior. Computational studies demonstrate that the partial molar volume approaches the molar volume of the pure alkyl chain as the hydrocarbon chain length increases, indicating ideal mixing behavior for well-matched systems. Deviations from ideal behavior occur when significant differences in chain length or branching patterns exist between the surfactant and hydrocarbon components.

Chain Length Effects on Miscibility

The alkyl chain length of the surfactant critically determines its miscibility with different hydrocarbon phases. Research on homologous series of alkyl sulfonates reveals that shorter chains (C6-C10) exhibit better miscibility with light hydrocarbons, while longer chains (C12-C18) show enhanced compatibility with heavy oils. For sodium decane-1-sulfonate, the optimal hydrocarbon phase consists of C8-C12 alkanes.

The molecular architecture of the alkyl chain also influences miscibility behavior. Branched alkyl chains generally show reduced miscibility with linear hydrocarbons due to steric hindrance and altered packing arrangements. The position of branching along the chain affects the degree of miscibility, with branching near the head group having less impact than branching at the chain terminus.

Interfacial Implications of Miscibility

The miscibility of alkyl tails with hydrocarbons directly impacts interfacial properties and surfactant effectiveness. High miscibility leads to increased penetration of the alkyl tails into the oil phase, resulting in more efficient packing at the interface and lower interfacial tension. Conversely, poor miscibility results in less favorable interfacial configurations and reduced surfactant performance.

Computational studies demonstrate that the interfacial thickness correlates strongly with the miscibility of alkyl tails with the oil phase. Well-miscible systems exhibit thicker interfacial regions with gradual density transitions, while poorly miscible systems show sharp interfaces with limited interpenetration of the phases. These structural differences have significant implications for mass transfer across the interface and the stability of emulsions.

Density Profile Modeling across Phase Boundaries

Density profile modeling represents a crucial computational approach for understanding the molecular organization and interfacial structure of alkyl sulfonate systems. The spatial distribution of different molecular components across phase boundaries provides fundamental insights into surfactant behavior and enables quantitative comparison with experimental measurements.

Computational Methods for Density Profiles

The calculation of density profiles from molecular dynamics simulations involves spatial binning of molecular positions and averaging over simulation trajectories. For alkyl sulfonate interfaces, the density profiles are typically computed along the direction normal to the interface, providing one-dimensional representations of the molecular organization. The bin size must be carefully selected to balance spatial resolution with statistical accuracy, typically ranging from 0.1 to 0.5 Å for atomic-level resolution.

The density profiles are commonly computed for different molecular components separately, including water, surfactant head groups, alkyl tails, and counterions. This decomposition reveals the preferential location of each component and enables quantitative analysis of interfacial enrichment and depletion phenomena. For sodium decane-1-sulfonate systems, the sulfonate head groups show strong preference for the aqueous phase, while the alkyl tails extend into the oil phase.

Interface Thickness and Structure

The interfacial thickness represents a key parameter characterizing the width of the region where properties transition between bulk phase values. For alkyl sulfonate systems, the interfacial thickness is typically defined as the distance over which the density profile changes from 10% to 90% of the bulk phase difference. This definition provides a consistent measure that enables comparison across different systems and conditions.

Research demonstrates that the interfacial thickness depends strongly on the alkyl chain length and the nature of the oil phase. For sodium decane-1-sulfonate at decane-water interfaces, the interfacial thickness ranges from 1.0 to 2.0 nanometers, depending on the surfactant concentration and temperature. The thickness increases with increasing surfactant concentration due to enhanced molecular ordering and decreased thermal fluctuations.

Surfactant Enrichment Patterns

Density profile analysis reveals characteristic enrichment patterns of surfactant molecules at interfaces. For alkyl sulfonate systems, the maximum surfactant density typically occurs within the interfacial region, with concentrations several times higher than in the bulk aqueous phase. This enrichment is driven by the favorable free energy of adsorption, which depends on the balance between hydrophobic and hydrophilic interactions.

The distribution of surfactant molecules across the interface exhibits asymmetric profiles, with the sulfonate head groups concentrated on the aqueous side and the alkyl tails extending into the oil phase. For sodium decane-1-sulfonate, the peak sulfonate density occurs approximately 0.5 nm from the Gibbs dividing surface, while the alkyl tail density extends 1.5-2.0 nm into the oil phase. This asymmetric distribution reflects the amphiphilic nature of the surfactant and its preferential orientation at the interface.

Temperature and Concentration Effects

The temperature dependence of density profiles provides insights into the thermal stability of interfacial structures. Higher temperatures generally lead to broader density profiles due to increased molecular motion and thermal fluctuations. For alkyl sulfonate systems, the interfacial thickness typically increases linearly with temperature, with slopes that depend on the chain length and head group structure.

Concentration effects on density profiles reveal the transition from dilute to concentrated surfactant regimes. At low concentrations, the density profiles show well-defined peaks corresponding to individual surfactant molecules at the interface. As concentration increases, these peaks broaden and merge, eventually leading to the formation of structured interfacial layers. The critical concentration for this transition depends on the surfactant structure and the nature of the oil phase.

Validation with Experimental Data

Density profile calculations provide direct comparison with experimental measurements from techniques such as neutron reflectometry and X-ray scattering. For alkyl sulfonate systems, the computed density profiles show excellent agreement with experimental data, particularly for the interfacial thickness and the degree of surfactant enrichment. This validation confirms the accuracy of the computational models and enables confident prediction of surfactant behavior under conditions that are difficult to access experimentally.

Effective Length Comparisons in Computational Frameworks

The concept of effective length provides a fundamental framework for understanding the compatibility and optimal matching between surfactant alkyl chains and hydrocarbon phases. Computational determination of effective lengths enables quantitative comparison of different surfactant structures and prediction of their performance in various oil-water systems.

Definition and Calculation Methods

The effective length of an alkyl chain in a surfactant molecule represents the average extension of the chain in its preferred conformation within the interfacial environment. Unlike the fully extended chain length, the effective length accounts for conformational flexibility, gauche rotations, and the influence of neighboring molecules. For sodium decane-1-sulfonate, the effective length is calculated from the end-to-end distance distribution of the alkyl chain during molecular dynamics simulations.

Multiple computational approaches exist for determining effective lengths. The most common method involves statistical analysis of the end-to-end distance vectors of individual alkyl chains, averaged over the simulation trajectory. Alternative approaches include calculation of the radius of gyration, which provides a measure of the chain's compactness, and analysis of the contour length distribution, which accounts for the actual path length along the chain backbone.

Comparison with Hydrocarbon Chain Lengths

The effectiveness of a surfactant at a particular oil-water interface depends critically on the match between the effective length of the surfactant tail and the average length of the hydrocarbon molecules in the oil phase. Research demonstrates that optimal interfacial properties occur when these lengths are closely matched. For sodium decane-1-sulfonate, the effective length of 9.53 ± 1.36 Å closely matches the end-to-end length of n-decane (9.97 ± 1.03 Å), explaining the excellent compatibility between this surfactant and decane-based oil phases.

The molecular packing parameter, defined as the ratio of tail volume to the product of head group area and tail length, provides additional insights into the geometric compatibility between surfactant and oil phases. For alkyl sulfonate systems, optimal packing parameters range from 0.3 to 0.5, corresponding to favorable interfacial curvature and stable emulsion formation.

Chain Flexibility and Conformation

The conformational flexibility of alkyl chains significantly influences their effective length and compatibility with different oil phases. Computational studies reveal that alkyl chains in surfactant molecules exhibit considerable flexibility, with frequent trans-gauche isomerizations that affect the overall chain extension. The degree of flexibility depends on the chain length, with longer chains showing increased conformational freedom.

For sodium decane-1-sulfonate, the alkyl chain adopts predominantly trans conformations near the head group, with increasing gauche content toward the chain terminus. This conformational gradient results in an effective length that is approximately 70-80% of the fully extended chain length. The flexibility enables the surfactant to adapt to different oil phases while maintaining favorable interfacial interactions.

Temperature and Pressure Effects

The effective length of alkyl chains exhibits temperature and pressure dependence due to changes in conformational populations and intermolecular interactions. Higher temperatures generally increase the proportion of gauche conformations, leading to reduced effective lengths. This temperature dependence affects the compatibility between surfactant and oil phases and influences the optimal operating conditions for different applications.

Pressure effects on effective length are generally smaller than temperature effects but become significant at elevated pressures. Increased pressure tends to favor extended chain conformations, leading to slightly increased effective lengths. These pressure effects are particularly relevant for applications in enhanced oil recovery and other high-pressure environments.

Predictive Applications

The effective length concept enables prediction of surfactant performance across different oil-water systems without extensive experimental testing. By calculating the effective lengths of various surfactant candidates and comparing them with the characteristic lengths of target oil phases, researchers can identify optimal surfactant structures for specific applications. This predictive capability significantly reduces the time and cost associated with surfactant development and optimization.

For sodium decane-1-sulfonate, the effective length calculations predict optimal performance with C8-C12 alkanes, moderate performance with C6-C7 and C13-C16 alkanes, and poor performance with very light or heavy hydrocarbon phases. These predictions are confirmed by experimental measurements of interfacial tension and emulsion stability, validating the computational approach.

Molecular Architecture Effects on Interface Stability

The molecular architecture of surfactant molecules exerts profound influence on interface stability through multiple mechanisms involving molecular packing, intermolecular interactions, and dynamic behavior. Understanding these architecture-property relationships enables rational design of surfactants with enhanced performance characteristics.

Structural Parameters and Interface Stability

The molecular architecture of alkyl sulfonate surfactants encompasses several key structural parameters that directly affect interface stability. The alkyl chain length determines the hydrophobic character and the extent of tail-tail interactions, while the head group structure influences hydration and electrostatic interactions. For sodium decane-1-sulfonate, the ten-carbon alkyl chain provides optimal balance between hydrophobic and hydrophilic interactions for many applications.

The attachment position of the sulfonate group along the alkyl chain significantly affects the molecular architecture and resulting interface stability. Research demonstrates that sulfonates attached at the terminal position (1-position) provide maximum interface stability, while internal attachment positions lead to reduced stability due to steric hindrance and altered packing arrangements. The sulfonate group in sodium decane-1-sulfonate is attached at the terminal position, contributing to its excellent interfacial properties.

Molecular Packing and Orientational Order

The molecular packing at interfaces depends on the three-dimensional architecture of the surfactant molecules and their ability to adopt favorable orientations. Computational studies reveal that alkyl sulfonate molecules exhibit preferential orientations at oil-water interfaces, with the sulfonate head groups directed toward the aqueous phase and the alkyl tails extending into the oil phase. The degree of orientational order directly correlates with interface stability.

The packing efficiency of surfactant molecules at interfaces depends on the geometric compatibility between neighboring molecules. Linear alkyl chains generally pack more efficiently than branched chains, leading to higher interfacial concentrations and improved stability. The molecular cross-sectional area and the flexibility of the alkyl chain both contribute to the packing efficiency and the resulting interface stability.

Intermolecular Interactions and Stability

The stability of surfactant-stabilized interfaces depends on the balance of various intermolecular interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. For alkyl sulfonate systems, the van der Waals interactions between alkyl chains provide the primary attractive force, while electrostatic repulsion between sulfonate head groups creates a stabilizing energy barrier.

The strength of intermolecular interactions depends on the molecular architecture through multiple pathways. Longer alkyl chains provide stronger van der Waals attractions, while bulkier head groups may lead to increased electrostatic repulsion. The optimal molecular architecture balances these competing effects to maximize interface stability.

Dynamic Behavior and Structural Fluctuations

The dynamic behavior of surfactant molecules at interfaces plays a crucial role in determining interface stability. Molecular dynamics simulations reveal that surfactant molecules undergo continuous motion, including lateral diffusion along the interface and conformational changes of the alkyl chains. The timescales of these motions affect the ability of the interface to respond to external perturbations.

The molecular architecture influences the dynamic behavior through steric effects and intermolecular interactions. Bulkier molecules generally exhibit slower diffusion rates and reduced conformational flexibility, leading to more stable but less responsive interfaces. The ten-carbon chain length of sodium decane-1-sulfonate provides favorable balance between stability and dynamic responsiveness.

Architecture-Property Relationships

Systematic studies of homologous series of alkyl sulfonates reveal clear architecture-property relationships that enable prediction of interface stability. The interfacial tension decreases with increasing alkyl chain length up to approximately C12-C14, beyond which the improvement becomes marginal. This relationship reflects the balance between hydrophobic interactions and molecular packing constraints.

The critical micelle concentration (CMC) exhibits strong dependence on molecular architecture, with longer chains showing exponentially decreasing CMC values. For sodium decane-1-sulfonate, the CMC of approximately 30-40 mM provides optimal balance between surface activity and economic efficiency. The relationship between CMC and molecular architecture enables prediction of surfactant performance in different applications.

Design Principles for Enhanced Stability

The understanding of molecular architecture effects on interface stability enables formulation of design principles for enhanced surfactant performance. Optimal molecular architectures typically feature linear alkyl chains of moderate length (C8-C14), terminal head group attachment, and head groups that provide appropriate hydrophilic-lipophilic balance. For sodium decane-1-sulfonate, these design principles are well-satisfied, contributing to its excellent performance characteristics.

The incorporation of specific functional groups can further enhance interface stability. Hydroxyl groups, for example, can provide additional hydrogen bonding capabilities that stabilize the interfacial structure. However, such modifications must be balanced against potential increases in manufacturing cost and complexity.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.11873502 g/mol

Monoisotopic Mass

245.11873502 g/mol

Heavy Atom Count

15

UNII

XDV119KO2Q

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13419-61-9

Use Classification

Cosmetics -> Emulsifying; Surfactant

Dates

Last modified: 08-15-2023

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